molecular formula C18H19N5O2 B11599779 5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

5-{[3-(1H-imidazol-1-yl)propyl]amino}-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

Cat. No.: B11599779
M. Wt: 337.4 g/mol
InChI Key: KYXXDVMQELOODJ-UHFFFAOYSA-N
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Description

This compound is a fascinating member of the imidazole family. Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures. Our compound features an additional oxazole ring and a cyano group, making it structurally intriguing.

Preparation Methods

Synthetic Routes::

    Hantzsch Synthesis: The classic Hantzsch synthesis involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester. In our case, the aldehyde would be appropriately substituted to introduce the imidazole moiety.

    Oxazole Formation: The oxazole ring can be formed via cyclization of an α-halo ketone with an amidoxime, followed by dehydration.

    Nitrile Addition: The cyano group can be introduced through nucleophilic addition of a cyanide source.

Industrial Production:: While specific industrial methods for this compound might not be widely documented, the synthetic routes mentioned above can be adapted for large-scale production.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation at the nitrogen atoms or the phenyl ring.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole nitrogen or the oxazole nitrogen.

    Reduction: Reduction of the nitrile group to an amine is feasible.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Substitution: Alkyl halides or acyl chlorides.

    Reduction: Hydrogen gas over a metal catalyst (e.g., palladium on carbon).

Major Products::
  • Oxidation: N-oxide derivatives.
  • Substitution: Alkylated or acylated imidazole derivatives.
  • Reduction: Amines.

Scientific Research Applications

This compound’s versatility extends across disciplines:

    Chemistry: As a building block for novel heterocyclic compounds.

    Biology: Potential bioactive properties due to its imidazole and oxazole moieties.

    Medicine: Investigate its antibacterial, antitumor, or anti-inflammatory effects.

    Industry: Explore its use in materials science or catalysis.

Mechanism of Action

The compound’s effects likely involve interactions with specific molecular targets. For example, it might inhibit enzymes or modulate signaling pathways related to cell growth or inflammation.

Comparison with Similar Compounds

While I don’t have a direct list of similar compounds, we can compare its structure and properties to other imidazole-containing molecules. Its unique combination of imidazole and oxazole rings sets it apart.

Properties

Molecular Formula

C18H19N5O2

Molecular Weight

337.4 g/mol

IUPAC Name

5-(3-imidazol-1-ylpropylamino)-2-[(2-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C18H19N5O2/c1-14-5-2-3-6-16(14)24-12-17-22-15(11-19)18(25-17)21-7-4-9-23-10-8-20-13-23/h2-3,5-6,8,10,13,21H,4,7,9,12H2,1H3

InChI Key

KYXXDVMQELOODJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1OCC2=NC(=C(O2)NCCCN3C=CN=C3)C#N

Origin of Product

United States

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